3-Aminoethyl-1-N-Cbz-pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

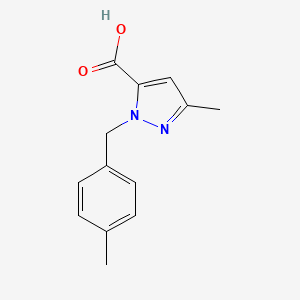

The compound "3-Aminoethyl-1-N-Cbz-pyrrolidine" is not directly mentioned in the provided papers, but related compounds and reactions are discussed. The papers focus on the synthesis and properties of pyrrole-based amino acids and their derivatives, which are important in the field of medicinal chemistry for the development of peptidomimetic scaffolds and potential therapeutic agents.

Synthesis Analysis

The synthesis of pyrrole-based amino acids is described in the second paper, where a microwave-assisted Paal–Knorr reaction is employed to prepare a new family of pyrrole-based amino acids. These compounds have the carboxylic group located at position 3 of the pyrrole, and the amino group protected with the Cbz moiety is present on the side chain . Additionally, the fourth paper discusses the synthesis of pyrrolidines using N-Cbz-α-amino aldehydes and allyltrimethylsilane in the presence of BF3·OEt2, which yields pyrrolidines with high all-cis stereoselectivity .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by their nitrogen-containing rings, which are crucial for their biological activity. The first paper provides insights into the structure of macrocyclic compounds with aminopropyl arms, which exhibit high overall basicity and form stable complexes with metal ions such as copper(II) . Although not directly related to "this compound," these findings contribute to the understanding of the structural aspects of similar nitrogen-containing compounds.

Chemical Reactions Analysis

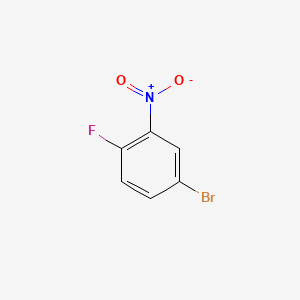

The third paper discusses the regiochemistry of reactions involving amines and trifluoromethyl-β-diketones. Specifically, it mentions the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones to selectively produce regioisomeric 1H-pyrrolo[3,2-b]pyridines. The reaction's outcome is influenced by the presence of Bronsted acids and bases, as well as Lewis acid catalysis by Sn(2+) . This study provides valuable information on the chemical behavior of pyrrole derivatives under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers are influenced by their molecular structures and the presence of functional groups. The high basicity of the aminopropyl arms mentioned in the first paper suggests that similar compounds, such as "this compound," would also exhibit significant basicity . The stability of the complexes formed with metal ions and the stereoselectivity of the reactions described in the papers are indicative of the compounds' reactivity and potential applications in synthesis .

Scientific Research Applications

Stereoselective Synthesis of Pyrrolidines : Kiyooka et al. (1994) described the synthesis of pyrrolidines with high all-cis stereoselectivity using N-Cbz-α-amino aldehydes, offering valuable insights for developing compounds with specific stereochemical configurations (Kiyooka, Shiomi, Kira, Kaneko, & Tanimori, 1994).

Chiral Pyrrolidine Derivatives : Vega‐Peñaloza et al. (2013) reported the synthesis of enantiopure pyrrolidine derivatives containing a β-amino acid moiety, highlighting the compound's versatility in creating chiral structures (Vega‐Peñaloza, Sánchez-Antonio, Escudero-Casao, Tasnádi, Fülöp, & Juaristi, 2013).

Combinatorial Chemistry Applications : Tietze, Evers, and Toepken (2002) explored the use of N-Cbz-protected amino aldehydes in multicomponent domino reactions to synthesize highly substituted pyrrolidines, demonstrating the compound's utility in combinatorial chemistry (Tietze, Evers, & Toepken, 2002).

Synthesis of Mescaline Analogues : Barreto, Nascimbem, and Correia (2007) utilized N-Cbz-pyrrolidine in the synthesis of a mescaline analogue, showcasing its application in synthesizing bioactive molecules (Barreto, Nascimbem, & Correia, 2007).

Synthesis of Hydroxylated Alkaloids : Izquierdo, Plaza, and Yáñez (2005) demonstrated the synthesis of hydroxylated pyrrolizidinic alkaloids using N-Cbz-l-prolinal, contributing to the field of natural product synthesis (Izquierdo, Plaza, & Yáñez, 2005).

Asymmetric Synthesis of Pyrrolidines : Maddocks, Ermanis, and Clarke (2020) developed an asymmetric synthesis of disubstituted pyrrolidines using Cbz-protected bis-homoallylic amines, advancing asymmetric synthesis techniques (Maddocks, Ermanis, & Clarke, 2020).

Safety and Hazards

properties

IUPAC Name |

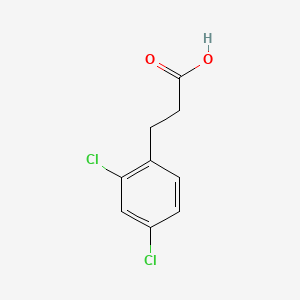

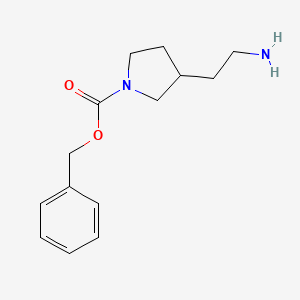

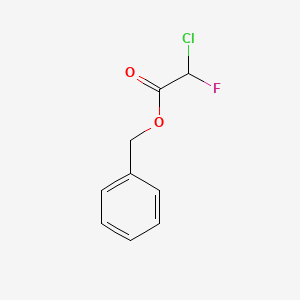

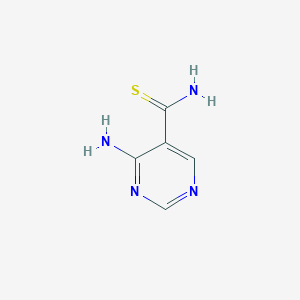

benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKELBKKCCWEFAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CCN)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373359 |

Source

|

| Record name | 3-Aminoethyl-1-N-Cbz-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

811842-07-6 |

Source

|

| Record name | 3-Aminoethyl-1-N-Cbz-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 811842-07-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride](/img/structure/B1272237.png)